2-(FURAN-2-YL)-6-(2-METHYLPHENYL)-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE
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Overview
Description
2-(FURAN-2-YL)-6-(2-METHYLPHENYL)-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE is a complex organic compound characterized by its unique structure, which includes a furyl group, a methylphenyl group, and two trifluoromethyl groups attached to an oxadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(FURAN-2-YL)-6-(2-METHYLPHENYL)-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furyl-substituted hydrazine with a methylphenyl-substituted nitrile in the presence of a trifluoromethylating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires the use of a suitable solvent, such as dichloromethane or tetrahydrofuran. The reaction mixture is often heated to facilitate the cyclization process, and the product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(FURAN-2-YL)-6-(2-METHYLPHENYL)-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form a furanone derivative.
Reduction: The oxadiazine ring can be reduced to form a corresponding amine.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of furanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxadiazine derivatives.
Scientific Research Applications
2-(FURAN-2-YL)-6-(2-METHYLPHENYL)-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(FURAN-2-YL)-6-(2-METHYLPHENYL)-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE involves its interaction with specific molecular targets. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-furyl)-6-(2-chlorophenyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine
- 2-(2-furyl)-6-(2-bromophenyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine
- 2-(2-furyl)-6-(2-nitrophenyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine
Uniqueness
2-(FURAN-2-YL)-6-(2-METHYLPHENYL)-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and biological activity. The trifluoromethyl groups also contribute to its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H10F6N2O2 |
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Molecular Weight |
376.25g/mol |
IUPAC Name |
2-(furan-2-yl)-6-(2-methylphenyl)-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine |
InChI |
InChI=1S/C16H10F6N2O2/c1-9-5-2-3-6-10(9)12-23-14(15(17,18)19,16(20,21)22)24-13(26-12)11-7-4-8-25-11/h2-8H,1H3 |
InChI Key |
IMQWKOFNZRCMJT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NC(N=C(O2)C3=CC=CO3)(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(N=C(O2)C3=CC=CO3)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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